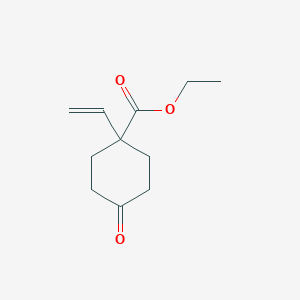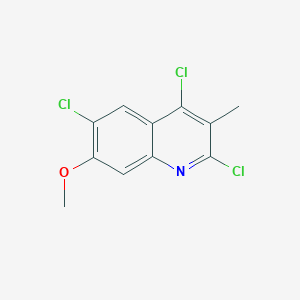
methyl 2-oxo-4-phenylchromene-7-carboxylate
Descripción general
Descripción
Methyl 2-oxo-4-phenylchromene-7-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a chromene core with a phenyl group at the 4-position and a carboxylate ester at the 7-position, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-4-phenylchromene-7-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromene core . The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as the catalyst . The final step involves esterification to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-oxo-4-phenylchromene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring or the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-oxo-4-phenylchromene-7-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-oxo-4-phenylchromene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities . For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-(4-(trifluoromethoxy)phenyl)cyclohexanecarboxylate
Uniqueness
Methyl 2-oxo-4-phenylchromene-7-carboxylate is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylate ester makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H12O4 |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
methyl 2-oxo-4-phenylchromene-7-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)21-15(13)9-12/h2-10H,1H3 |
Clave InChI |
XFUCSAHDEUUVPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8589720.png)
![Ethyl 2-[4-(bromomethyl)phenoxy]acetate](/img/structure/B8589724.png)
![2-({[(4-Fluorophenyl)(phenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B8589744.png)


![2,5-Dimethyl-3-[(pyridin-3-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B8589758.png)




